Camphorquinone
Description
Historical Context and Evolution of Camphorquinone (B77051) Research Beyond Basic Identification
The journey of this compound research began with its synthesis and basic characterization. Derived from camphor (B46023), it is chemically known as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione. A significant turning point in its research trajectory occurred in the 1970s with the advent of visible light-cured dental composites. Scientists sought an alternative to UV-curing systems due to concerns about the limited penetration depth of UV light and its potential harm to tissues. This compound, with its absorption maximum in the blue region of the visible spectrum (around 468 nm), proved to be an ideal candidate for a photoinitiator in these new systems. wikipedia.org
This discovery marked a paradigm shift in dental material science, moving away from chemically cured two-component systems to on-demand, single-paste light-cured resins. The initial research focused on optimizing the this compound/amine photoinitiator system, where a tertiary amine acts as a co-initiator, to achieve efficient polymerization of methacrylate-based resins. This foundational work laid the groundwork for decades of research into refining and improving photopolymerizable materials for restorative dentistry.
Significance of this compound in Modern Photochemistry and Materials Science
The importance of this compound in modern science stems from its role as a Type II photoinitiator. Upon absorption of blue light, the this compound molecule transitions to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. This excited triplet state does not directly generate radicals but interacts with a hydrogen donor, typically a tertiary amine, through an electron/proton transfer mechanism. This process generates reactive free radicals that initiate the polymerization of monomers, leading to the formation of a cross-linked polymer network.
This mechanism is the cornerstone of its application in a wide array of materials, most notably in dental composites, adhesives, and sealants. The ability to cure these materials on demand with a safe and readily available light source has revolutionized clinical practice. Beyond dentistry, the principles of this compound-initiated photopolymerization are being explored and adapted for other advanced applications. These include the fabrication of biomedical hydrogels for tissue engineering and drug delivery, the development of novel photocurable coatings and inks, and its use in the rapidly advancing field of 3D printing and additive manufacturing.
Current Research Landscape and Emerging Directions for this compound
While the classic this compound/amine system remains widely used, current research is heavily focused on overcoming its inherent limitations. One major drawback is the yellow color of this compound, which can affect the aesthetics of the final material, a significant concern in dentistry. Another is its relatively low photoinitiation efficiency and poor water solubility, which can limit its application in aqueous-based systems like hydrogels.
To address these challenges, researchers are actively pursuing several promising directions:
Development of Novel Co-initiators: The search for more efficient and less colored co-initiators to be used with or in place of traditional tertiary amines is a vibrant area of research. This includes the development of iodonium (B1229267) salts and other compounds that can enhance the rate and depth of cure.
Synthesis of this compound Derivatives: Chemical modification of the this compound structure is a key strategy to improve its properties. For instance, the synthesis of carboxylated this compound has been shown to significantly increase its water solubility and photoreactivity, making it a more suitable photoinitiator for biomedical hydrogels. Another innovative approach involves the creation of derivatives that combine this compound with other photoinitiating moieties, such as acylphosphine oxide groups , within the same molecule. nih.gov These hybrid molecules can exhibit dual absorption peaks and improved bleaching properties.
Alternative Photoinitiators: The limitations of this compound have also spurred the investigation of entirely new photoinitiator systems for visible light polymerization. Compounds like 1-phenyl-1,2-propanedione (B147261) (PPD) and various germanium-based and acylphosphine oxide photoinitiators are being explored as alternatives or as synergistic additions to this compound-based systems to improve aesthetic outcomes and polymerization efficiency. nih.gov
Applications in Advanced Manufacturing: The principles of this compound-initiated photopolymerization are being integrated into advanced manufacturing techniques like stereolithography and digital light processing (DLP) 3D printing. Research in this area focuses on developing new resin formulations with tailored curing kinetics and mechanical properties for a variety of applications, from biomedical devices to microfluidics.
Scope and Objectives of Advanced this compound Investigation
The overarching goal of advanced this compound research is to expand its utility and performance in photopolymerization applications. The key objectives driving these investigations can be summarized as follows:
Enhancing Initiation Efficiency: A primary objective is to increase the quantum yield of radical generation from the this compound system. This involves designing more effective co-initiator systems and modifying the this compound structure to improve its photochemical reactivity. The aim is to achieve faster and more complete polymerization, leading to materials with improved mechanical properties and long-term stability.
Improving Aesthetic Properties: For applications where color is critical, such as in dentistry and decorative coatings, a major objective is to mitigate the yellowing effect of this compound. This is being pursued through the development of more efficient systems that require lower concentrations of this compound, as well as the design of photoinitiators that undergo more effective photobleaching upon curing.
Expanding Application Scope: Researchers are focused on adapting this compound-based systems for a broader range of applications beyond their traditional stronghold in dental materials. This includes developing systems that are compatible with a wider variety of monomers and oligomers, as well as those that can function effectively in different environments, such as in aqueous solutions for the fabrication of hydrogels.
Developing Biocompatible and Sustainable Systems: In the biomedical field, a critical objective is to ensure the biocompatibility of all components of the photoinitiator system. This involves investigating the cytotoxicity of this compound and its co-initiators and developing new, less toxic alternatives. Furthermore, there is a growing interest in developing more sustainable photopolymerization systems, which may involve the use of bio-derived monomers and more environmentally friendly photoinitiators.
Physicochemical and Spectral Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₁₄O₂ |
| Molar Mass | 166.22 g/mol |
| Appearance | Yellow solid |
| Melting Point | 197–203 °C |
| CAS Number | 10373-78-1 |
| Absorption Maximum (λmax) | ~468 nm |
| Molar Extinction Coefficient (ε) | ~40 M⁻¹cm⁻¹ at 468 nm |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
|---|---|---|
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InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXSTWCDUXYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049394 | |
| Record name | (+/-)-Camphorquinone | |
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Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | Camphoroquinone | |
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CAS No. |
10373-78-1, 465-29-2 | |
| Record name | Camphorquinone | |
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| Record name | Camphorquinone | |
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| Record name | Camphorquinone | |
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| Record name | Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl- | |
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| Record name | (+/-)-Camphorquinone | |
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| Record name | Bornane-2,3-dione | |
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| Record name | Dl-bornane-2,3-dione | |
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Mechanistic Studies of Camphorquinone Photoinitiation Systems
Radical Generation Mechanisms in Camphorquinone-Based Systems
Type II Norrish Photoinitiation Mechanism: Hydrogen Abstraction from Co-initiators
Role of Tertiary Amines as Electron and Proton Donors
This compound (B77051), an α-diketone, absorbs visible light, typically in the blue region of the spectrum (λmax ≈ 467 nm), transitioning from its ground state to an excited singlet state, which then undergoes intersystem crossing to a more reactive triplet state (3CQ*) conicet.gov.arnih.govsemanticscholar.org. Tertiary amines (denoted as AH) act as crucial co-initiators by interacting with this excited triplet state. The primary mechanism involves a bimolecular reaction where the amine donates an electron to the excited CQ, forming a charge-transfer complex (CTC) conicet.gov.arresearchgate.netvot.plarabjchem.orgconicet.gov.ar. This is typically followed by proton transfer from the amine to the CQ radical anion, yielding a ketyl radical (CQH•) and an amine-derived radical (A•) conicet.gov.arresearchgate.netvot.plconicet.gov.ar. The amine-derived radical (A•) is generally considered the active species that initiates the polymerization by adding to monomer double bonds researchgate.netvot.plresearchgate.net. Tertiary amines are generally more efficient than secondary or primary amines due to their higher electron-donating ability and availability of abstractable protons researchgate.netresearchgate.net.
Three-Component Photoinitiator Systems: Role of Onium Salts
Mechanism of Aryl Radical Generation from Iodonium (B1229267) Salts
The incorporation of a third component, typically an onium salt such as a diaryliodonium salt, into CQ/amine systems leads to the formation of highly efficient three-component photoinitiator systems arabjchem.orgkoreamed.orgtaylorandfrancis.comnih.govresearchgate.netbham.ac.ukresearchgate.net. Upon irradiation, the excited CQ/amine complex can interact with the iodonium salt. This interaction often involves electron transfer from the amine or the CQ ketyl radical to the iodonium salt, which then undergoes photolytic cleavage of the carbon-iodine bond. This cleavage generates an initiating aryl radical and an aryl iodide bham.ac.ukresearchgate.netmdpi.comrsc.org. These aryl radicals are highly reactive and contribute significantly to initiating the polymerization process koreamed.orgbham.ac.ukmdpi.comrsc.org.
Direct Hydrogen Abstraction from Monomer Structures by Excited this compound
Data Tables
The addition of diphenyliodonium (B167342) salt (DPI) to CQ/amine systems can significantly influence polymerization kinetics and material properties. The following table illustrates the effect of DPI on maximum shrinkage strain and maximum rate of shrinkage in a CQ-based system, as reported in one study bham.ac.uk.
| CQ Concentration (mol%) | DPI (0.5 mol%) Present | Max Shrinkage Strain (%) | Max Rate of Shrinkage (%/s) |
| 0.125 | Absence | 4.54 (0.15) | 0.18 (0.003) |
| 0.125 | Presence | 4.92 (0.03) | 0.64 (0.01) |
| 0.25 | Absence | 5.01 (0.15) | 0.33 (0.003) |
| 0.25 | Presence | 5.49 (0.02) | 0.88 (0.02) |
| 0.5 | Absence | 5.22 (0.07) | 0.57 (0.04) |
| 0.5 | Presence | 5.55 (0.11) | 1.05 (0.01) |
| 0.75 | Absence | 5.30 (0.06) | 0.66 (0.01) |
| 0.75 | Presence | 5.68 (0.19) | 1.08 (0.03) |
| 1.0 | Absence | 5.22 (0.03) | 0.74 (0.01) |
| 1.0 | Presence | 6.03 (0.02) | 1.15 (0.02) |
Note: Values in parentheses represent standard deviation. Different letters indicate statistical differences based on two-way ANOVA and Tukey's test (α = 0.05).
Compound List
this compound (CQ)
Tertiary amines (AH)
Amine-derived radical (A•)
Ketyl radical (CQH•)
Charge-transfer complex (CTC)
Aryl radical
Aryl iodide
Diphenyliodonium hexafluorophosphate (B91526) (DPIHP)
Diphenyliodonium chloride (DPIC)
Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB)
N,N-dimethyl-p-toluidine (DMPT)
1-phenyl-1,2-propanedione (B147261) (PPD)
p-octyloxy-phenyl-phenyl iodonium hexafuoroantimonate (OPPI)
UDMA
Triethanolamine (TEOHA)
Diphenyliodonium salt (DPI)
Influence of Environmental Factors on Photoinitiation Efficiency
The effectiveness of this compound in initiating polymerization is not solely dependent on its chemical structure but is also modulated by external conditions. Key environmental factors that dictate the efficiency and kinetics of CQ-mediated photoinitiation include the properties of the light source used for activation, the presence and concentration of oxygen, and the characteristics of the reaction medium such as solvent and viscosity.
Effect of Light Source Characteristics (Wavelength, Intensity, Emission Spectrum)
The performance of this compound as a photoinitiator is intrinsically linked to the properties of the light source employed for its activation. The specific wavelength, intensity, and emission spectrum of the light source play critical roles in determining the efficiency of CQ excitation and subsequent radical generation.
This compound (CQ) is known to absorb visible light within the wavelength range of 400–500 nm, with a prominent absorption peak typically observed around 468 nm nih.govtaylorandfrancis.comresearchgate.net. This absorption profile makes CQ highly compatible with blue light-emitting diode (LED) light-curing units (LCUs), which commonly emit light in the 450–490 nm range scielo.brlongchangchemical.com. The degree of overlap between the light source's emission spectrum and CQ's absorption spectrum is a primary determinant of photoinitiation efficiency mmo.com.brcnrs.frnih.gov. For instance, LED sources with emission centered at approximately 470 nm are considered optimal for CQ activation due to this spectral match mmo.com.brcnrs.fr. In contrast, photoinitiators like phenylpropanedione (PPD) or Lucirin TPO absorb at shorter wavelengths, in the violet or UV regions (e.g., ~410 nm for PPD, 375-410 nm for TPO), necessitating different light sources for activation scielo.brscielo.br.
Light intensity is another critical parameter for effective photoactivation mmo.com.br. For dental applications, light intensities ranging from 400–600 mW/cm² are generally sufficient to achieve adequate polymerization in typical composite layers (e.g., 2 mm) mmo.com.br. Research has explored the impact of varying LED intensities, such as 30, 75, and 140 mW, on CQ's photoinitiation rates cnrs.fr. The principle of reciprocity, where irradiance multiplied by exposure time (radiant exposure) remains constant for a given change in CQ absorption, is generally applicable omlc.org. While higher light intensities can accelerate polymerization, they may also influence the depth of cure and potentially lead to increased heat generation mmo.com.brresearchgate.net.
The specific emission spectrum of the light source is paramount for efficient CQ excitation nih.gov. LED technologies emitting blue light around 470 nm are particularly effective due to their spectral alignment with CQ's absorption mmo.com.brcnrs.fr. Although halogen lamps can also be used, LED light sources are often preferred as they tend to produce less heat, which can be beneficial for the restorative material and surrounding tooth structure mmo.com.br.
Table 2.3.1.1: Absorption Peaks of Common Photoinitiators and Emission Peaks of Light Sources
| Photoinitiator/Light Source | Absorption/Emission Peak (nm) | Reference(s) |
| This compound (CQ) | ~468 | nih.govtaylorandfrancis.comresearchgate.netscielo.brsinocurechem.com |
| Phenylpropanedione (PPD) | ~410 | scielo.brscielo.br |
| Lucirin TPO | 375-410 | scielo.br |
| Blue LED Light-Curing Units | 450-490 | scielo.brlongchangchemical.com |
| Specific LED Source | ~470 | mmo.com.brcnrs.fr |
Note: Values represent typical absorption or emission maxima; variations can occur based on formulation and measurement conditions.
Compound List:
this compound (CQ)
Phenylpropanedione (PPD)
Lucirin TPO
Bis-GMA (Bisphenol-A diglycidyl ether dimethacrylate)
TEGDMA (Triethylene glycol dimethacrylate)
DMAEMA (Dimethylamino ethylmethacrylate)
Ketopinic acid (KPA)
Selenium dioxide (Se)
Diphenyliodonium chloride (DPIC)
Diphenyliodonium hexafluorphosphate (DPIHP)
N,N-dimethyl-p-toluidine (DMPT)
Dimethylamino ethyl methacrylate (B99206) (DMAEMA)
Triethanolamine (TEOHA)
Phosphorine Derivatives (general class)
Iodonium Salts (general class)
Advanced Synthesis and Modification of Camphorquinone Derivatives
Strategies for Enhanced Photoinitiator Performance
Modifications to the camphorquinone (B77051) structure are primarily aimed at tuning its photochemical properties, improving its solubility, and reducing undesirable side effects like discoloration.
Altering the electronic structure of this compound can shift its absorption maxima (λmax) or broaden its absorption range, allowing for better compatibility with different light sources and potentially improving initiation efficiency. For instance, the integration of acylphosphine oxide (APO) groups into the this compound structure has led to derivatives exhibiting dual absorption peaks. One such derivative, 7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyldiphenyl phosphine (B1218219) oxide (DOHC-DPPO), also known as CQ-APO, displays maximum absorption wavelengths at approximately 372 nm (attributed to the APO moiety) and 475 nm (from the CQ moiety) within the 350–500 nm range nih.govjst.go.jpcapes.gov.br. This dual absorption capability can broaden the spectral sensitivity of the photoinitiator system.
This compound's limited water solubility poses a challenge for its use in aqueous-based biomedical applications, such as hydrogel formation. To address this, carboxylated this compound (CQCOOH) has been synthesized, typically starting from ketopinic acid arabjchem.orgresearchgate.netresearchgate.net. This modification significantly enhances water solubility while largely retaining the characteristic absorption spectrum of this compound arabjchem.orgresearchgate.netresearchgate.net. CQCOOH, when used in conjunction with an amine co-initiator and an accelerator like diphenyliodonium (B167342) chloride (DPIC), demonstrates higher photoreactivity compared to unmodified CQ. This improved performance translates to faster hydrogel formation and increased crosslink density arabjchem.orgresearchgate.net. Furthermore, CQCOOH has shown good biocompatibility in preliminary studies, making it a promising candidate for biomedical applications researchgate.net.
Table 1: Comparison of this compound (CQ) and Carboxylated this compound (CQCOOH)
| Property | This compound (CQ) | Carboxylated this compound (CQCOOH) | Source(s) |
| Water Solubility | Poor | High | arabjchem.orgresearchgate.netresearchgate.net |
| Photoreactivity (CQ/Amine/DPIC) | Lower | Higher | arabjchem.orgresearchgate.net |
| Absorption λmax | ~468 nm | Similar to CQ | rsc.orgresearchgate.net, arabjchem.orgresearchgate.netresearchgate.net |
| Biocompatibility | Less investigated/concerns | Good, no toxic effects found | researchgate.net |
The covalent linkage of acylphosphine oxide (APO) groups to the this compound scaffold has resulted in hybrid photoinitiators with potentially synergistic properties. The synthesized CQ-APO derivative (DOHC-DPPO) exhibits absorption at both the characteristic wavelength of CQ (~475 nm) and that of the APO group (~372 nm) nih.govjst.go.jpcapes.gov.br. This dual-wavelength absorption can lead to improved photopolymerization kinetics. Resins incorporating CQ-APO have demonstrated good photopolymerization times (e.g., 9.6 seconds), enhanced color stability (lower b-value in CIELab system), and high flexural strength (114.3–133.8 MPa) compared to those containing standard CQ nih.govjst.go.jpcapes.gov.br.
Characterization of Novel this compound Compounds
UV-Vis Spectroscopy for Absorption Maxima and Spectral Characteristics
Ultraviolet-visible (UV-Vis) spectroscopy is fundamental for determining the absorption characteristics of this compound and its derivatives, providing insights into their light-absorbing capabilities and potential for photoactivation. This compound itself is known for its absorption in the visible light spectrum, which is responsible for its characteristic yellow color and its utility as a visible-light photoinitiator.
Pure this compound typically exhibits a strong absorption band in the visible region, with maximum absorption wavelengths (λmax) reported between approximately 467 nm and 475 nm arabjchem.orgnih.gov. This absorption band is crucial for its activation by blue light sources, typically in the range of 450–500 nm . Additionally, this compound absorbs in the UV region, generally between 200–300 nm arabjchem.org. The precise λmax can be influenced by the solvent due to solvatochromic effects nih.gov.
Modifications to the this compound structure can significantly alter its spectral properties. For instance, a novel this compound derivative incorporating an acylphosphine oxide (APO) group, known as CQ-APO (7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyldiphenyl phosphine oxide), displayed two distinct maximum absorption wavelengths within the 350–500 nm range. These were reported at 372 nm, attributed to the APO group, and 475 nm, originating from the this compound moiety jst.go.jpnih.gov. Carboxylated this compound (CQCOOH), another derivative synthesized to improve water solubility, showed an absorption spectrum similar to the parent compound, with visible absorption around 467 nm arabjchem.org.
Table 1: UV-Vis Absorption Maxima of this compound and Derivatives
| Compound Name | Absorption Maximum (λmax) | Notes | Citation(s) |
| This compound (CQ) | ~467-475 nm | Visible region, responsible for yellow color | arabjchem.orgnih.gov |
| This compound (CQ) | 200–300 nm | UV region absorption | arabjchem.org |
| CQ-APO derivative (DOHC-DPPO) | 372 nm | Absorption from the acylphosphine oxide (APO) group | jst.go.jpnih.gov |
| CQ-APO derivative (DOHC-DPPO) | 475 nm | Absorption from the this compound moiety | jst.go.jpnih.gov |
| Carboxylated this compound (CQCOOH) | ~467 nm | Visible region absorption, similar to CQ | arabjchem.org |
Chiroptical Spectroscopy (Circular Dichroism, Circularly Polarized Luminescence) for Enantiomeric Studies
Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), provides critical information about the stereochemistry and optical activity of chiral molecules like this compound and its derivatives. These techniques probe the differential interaction of chiral compounds with left- and right-circularly polarized light, offering insights into their molecular structure and excited-state properties.
This compound exists as two enantiomers, (1R)-(−)-camphorquinone and (1S)-(+)-camphorquinone, which exhibit distinct chiroptical properties acs.org. CD spectroscopy measures the differential absorption of left and right circularly polarized light, allowing for the analysis of ground-state electronic transitions in chiral molecules researchgate.net. The chiroptical properties of this compound are largely attributed to the n → π* transitions of its carbonyl groups researchgate.net. Studies have shown that this compound enantiomers display CD spectra with characteristic bands, often of opposite sign for each enantiomer, typically in the visible region corresponding to their absorption maxima rsc.org. For instance, this compound enantiomers have been reported to show CD bands with ellipticity values around ±15 mdeg researchgate.net. Furthermore, the use of cyclodextrins can induce circular dichroism (icd) in this compound enantiomers, a phenomenon that demonstrates the ability of these host molecules to discriminate between the enantiomers based on their chiral recognition acs.org.
Circularly Polarized Luminescence (CPL) spectroscopy complements CD by probing the differential emission intensities of left- and right-handed circularly polarized light from excited chiral molecules researchgate.netjascoinc.com. While CD provides information about the ground state, CPL offers insights into the emissive excited states jascoinc.com. This compound and its derivatives can exhibit CPL, with the sign and intensity of the CPL signal being indicative of the molecule's chirality and excited-state geometry researchgate.netrsc.orgsemanticscholar.org. Research has explored the simulation of CPL spectra for this compound derivatives using computational methods, which have shown good agreement with experimental observations and help elucidate the relationship between molecular structure and chiroptical properties researchgate.netsemanticscholar.org. The dissymmetry factor (glum) is a key parameter used to quantify the CPL signal researchgate.net.
Camphorquinone in Polymer Science and Engineering
Polymer Structure and Properties Controlled by Camphorquinone (B77051) Photoinitiation
Influence on Polymerization Shrinkage and Stress
Studies have indicated that the concentration of CQ can influence polymerization kinetics, thereby affecting shrinkage stress. A lower concentration of CQ, for instance, may lead to a slower polymerization rate, allowing for greater stress relaxation through viscous flow and molecular rearrangement, potentially resulting in lower shrinkage stress nih.govscielo.brresearchgate.net. However, this reduction in CQ concentration can also compromise the degree of monomer conversion (DC), a critical factor for achieving optimal mechanical properties nih.govscielo.br. Conversely, higher CQ concentrations generally correlate with increased polymerization rates and higher degrees of conversion, which in turn can lead to increased shrinkage stress nih.govscielo.br. For example, a composite containing 0.25% CQ exhibited lower elastic modulus and shrinkage stress compared to those with higher concentrations, although its degree of conversion was also lower nih.govresearchgate.net.
The interplay between CQ concentration and DC is significant; higher DC values are often directly correlated with increased shrinkage stress nih.gov. The presence of inhibitors, such as butylhydroxytoluene (B512018) (BHT), can also modulate polymerization stress when used in conjunction with CQ. Increasing BHT concentration has been shown to reduce polymerization stress, though it can also decrease the degree of conversion at higher levels scielo.brscielo.br. Furthermore, alternative photoinitiator systems, such as those involving phenylpropanedione (PPD), have been compared to CQ-based systems. While CQ/amine systems may initially generate higher stress, other systems can lead to comparable stress levels over time nih.gov. The rate of polymerization is a key factor; slower reactions provide more time for stress relaxation scielo.brecronicon.net.
Advanced Characterization of Polymer Microstructure
Characterizing the microstructure of polymers containing this compound is essential for understanding their properties and performance. A variety of advanced analytical techniques are employed for this purpose, providing insights into chemical structure, molecular weight, thermal behavior, and mechanical properties.
Spectroscopic Techniques: Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are widely used to monitor the degree of conversion (DC) by tracking the disappearance of monomer functional groups (e.g., carbon-carbon double bonds) and the appearance of polymer signals nih.govscielo.brresearchgate.netfelipeschneider.com.brarabjchem.orgmdpi.comsemanticscholar.orgacs.orgnih.govactaodontologicalat.comnih.gov. UV-Visible (UV-Vis) spectroscopy is crucial for quantifying the photobleaching of CQ, as it monitors the decrease in absorption at CQ's characteristic wavelengths researchgate.netconicet.gov.arnih.govconicet.gov.ar. Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR techniques, provides detailed information on chemical structure, composition, tacticity, and microstructure sav.skdoublemasterinpolymerscience.comnumberanalytics.comresearchgate.net.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine thermal properties such as glass transition temperature (Tg), melting point, thermal stability, and to assess morphological characteristics sav.skdoublemasterinpolymerscience.comnumberanalytics.com.
Chromatographic Techniques: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is vital for characterizing the molecular weight and its distribution within the polymer chains sav.skdoublemasterinpolymerscience.comnumberanalytics.com.
Mechanical Analysis: Dynamic Mechanical Analysis (DMA) evaluates the viscoelastic properties of the polymer, including storage modulus, loss modulus, and crosslink density doublemasterinpolymerscience.comnumberanalytics.comnih.govmdpi.com. Knoop hardness (KHN) testing is commonly used to assess surface hardness and the depth of cure, providing an indication of the extent of polymerization throughout the material nih.govresearchgate.netfelipeschneider.com.brsemanticscholar.orgnih.govactaodontologicalat.com. Photoelastic analysis can also be used to directly visualize and quantify polymerization-induced stresses nih.govmdpi.com.
Degradation and Stability of this compound-Containing Polymers
Photobleaching of this compound within Polymer Matrices
This compound is a yellow-colored compound due to its conjugated diketone chromophore, which absorbs light in the visible spectrum, typically between 400-510 nm with a maximum around 468 nm mdpi.comsemanticscholar.orgnih.govconicet.gov.arresearchgate.net. Upon exposure to light, CQ undergoes photobleaching, a process where it is converted into colorless photodecomposition products mdpi.comsemanticscholar.orgnih.govconicet.gov.ar. This photobleaching is essential for initiating the polymerization reaction and also contributes to the loss of the initial yellow color. The rate of photobleaching is generally proportional to the incident light intensity researchgate.netnih.gov.
The primary mechanisms involved in CQ photoreduction include hydrogen abstraction from co-initiator molecules (amines) via an excited triplet state, and direct hydrogen abstraction from monomer structures researchgate.netconicet.gov.arnih.gov. The efficiency of these processes is influenced by the viscosity and mobility of the polymer matrix; as the polymerization progresses and the matrix solidifies, diffusion-controlled reactions like electron transfer become less efficient, potentially leading to incomplete CQ consumption conicet.gov.ar. In cases where the monomer itself possesses labile hydrogen atoms, such as UDMA, CQ can photobleach even in the absence of a co-initiator researchgate.netnih.gov. While photobleaching reduces the yellow hue, incomplete conversion of CQ can leave residual yellowing in the final polymer mdpi.com. UV-Vis spectroscopy is the standard method for monitoring this photobleaching process researchgate.netconicet.gov.arnih.gov.
Regeneration of this compound and its Implications
A significant factor affecting the long-term stability and color of CQ-containing polymers is the potential for regeneration of the this compound molecule. This regeneration process, often observed in thiol-ene polymer systems, is typically mediated by hydrogen transfer reactions between ketyl radicals (formed from CQ) and thiyl radicals (generated from thiol monomers) conicet.gov.ar. When CQ is regenerated, it reintroduces the yellow chromophore into the polymer matrix, leading to a noticeable yellowing over time.
This regeneration is a primary cause of color instability in materials where aesthetic appearance is important, such as dental composites mdpi.comconicet.gov.ar. The implications are substantial, as the initial photobleaching might be followed by a gradual return of color, compromising the visual outcome and potentially indicating other degradation processes. In some advanced photoinitiator systems, components like iodonium (B1229267) salts, when combined with CQ, have been suggested to aid in radical generation and potentially influence the state of the photoinitiator, though direct regeneration mechanisms are complex nih.gov.
Long-term Stability and Potential Degradation Pathways
The long-term stability of polymers incorporating this compound is influenced by several factors related to the photoinitiator itself and the polymer matrix. CQ's inherent yellow color and its potential to contribute to yellowing, either through incomplete photobleaching or regeneration, are significant aesthetic concerns mdpi.comconicet.gov.ar. Furthermore, the hydrophobic nature of CQ can sometimes lead to suboptimal monomer conversion, particularly with hydrophilic monomers, potentially creating a less stable polymer network mdpi.com.
Compound List:
this compound (CQ)
Bis-GMA (Bisphenol A-glycidyl methacrylate)
TEGDMA (Triethylene glycol dimethacrylate)
UDMA (Urethane dimethacrylate)
Bis-EMA (Bisphenol A ethoxylate dimethacrylate)
EDMAB (Ethyl 4-dimethylaminobenzoate)
BHT (Butylhydroxytoluene)
PPD (Phenylpropanedione)
TPO (Diphenyl(2,4,6-trimethylbenzoyl)-phosphine oxide)
Ivocerin
Ketopinic acid
DPIC (Diphenyliodonium chloride)
EDB (Ethyl-4-dimethylaminobenzoate)
N-phenylglycine
Lucirin TPO
Ivocerin TPO
Biomedical and Biological Applications of Camphorquinone
Camphorquinone (B77051) in Dental Materials Research
The efficacy and clinical performance of dental resin composites and adhesives are significantly influenced by their photoinitiator systems. This compound has been the cornerstone of visible light-curing technology in dentistry for decades due to its absorption characteristics and compatibility with common light-curing units.
Role as a Photoinitiator in Resin-Based Composites and Adhesives
This compound is a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to generate free radicals that initiate the polymerization of methacrylate (B99206) monomers taylorandfrancis.comnih.govmarquette.eduscielo.br. Upon absorption of visible blue light, typically in the wavelength range of 400–500 nm with a peak absorption around 468 nm, CQ undergoes excitation taylorandfrancis.commarquette.edu. This excited state then interacts with a co-initiator through a hydrogen abstraction mechanism, forming an exciplex that yields initiating free radicals taylorandfrancis.comscielo.brresearchgate.net. These radicals propagate the polymerization chain reaction, leading to the cross-linking and hardening of the resin matrix taylorandfrancis.comscielo.brresearchgate.net. The effectiveness of CQ as a photoinitiator is dependent on its concentration, light source wavelength and intensity, and the presence and type of co-initiator nih.govpocketdentistry.com. While CQ is highly effective, its inherent yellow color can influence the aesthetics of dental restorations, leading to research into alternative photoinitiators or synergistic combinations marquette.eduresearchgate.netmdpi.com.
Biocompatibility Studies of this compound in Dental Applications
Despite its widespread use, the biocompatibility of CQ, particularly concerning its potential to leach out of the polymer matrix and interact with surrounding tissues, has been a subject of considerable research. Studies have focused on its effects on dental pulp cells and fibroblasts, investigating various cellular mechanisms.
Research indicates that this compound can exert cytotoxic effects on human dental pulp cells (hDPCs) and fibroblasts, with the severity often being dose-dependent jst.go.jpnih.govnih.govnih.govresearchgate.netmdpi.comnih.govresearchgate.net. Studies have shown that CQ, at concentrations typically above 1 mM or specific weight percentages in composites, can significantly reduce cell viability jst.go.jpnih.govnih.gov. For instance, CQ at 1 mM and 2 mM concentrations has been reported to decrease dental pulp cell viability to approximately 70% and 50% of control levels, respectively nih.govresearchgate.net. Bonding agents containing CQ, along with other monomers like UDMA, TEGDMA, and HEMA, have also been identified as particularly toxic to fibroblasts core.ac.uk.
The cytotoxicity of CQ is attributed to several cellular mechanisms. A primary mechanism involves the generation of reactive oxygen species (ROS) and free radicals, which can lead to oxidative stress and subsequent cellular damage jst.go.jpmdpi.comnih.govresearchgate.net. CQ has been shown to stimulate the production of ROS and 8-isoprostane researchgate.net. Furthermore, CQ has been implicated in inducing lysosomal activity, autophagy, and the expression of key proteins involved in these processes, such as Beclin 1, ATG12, and LC-3B jst.go.jpnih.govresearchgate.net. The induction of cathepsin L expression and production in dental pulp cells by CQ has also been reported, potentially contributing to cellular damage jst.go.jpnih.govresearchgate.net. These pathways, including the activation of ATM/Chk2/p53 signaling and hemeoxygenase-1 (HO-1), are involved in the cellular response to CQ researchgate.net.
This compound has been observed to interfere with the normal progression of the cell cycle in dental pulp cells and fibroblasts. Studies have shown that CQ can induce cell cycle arrest, specifically at the G0/G1 phase at lower concentrations (e.g., 0.5 mM) and at the G2/M phase at higher concentrations (e.g., 1–2 mM) nih.govresearchgate.net. This cell cycle arrest can inhibit cell proliferation and contribute to apoptosis nih.govresearchgate.net. The suppression of cell proliferation is often accompanied by an increase in the expression of cell cycle regulatory proteins such as p16INK4A, p21WAF1, and p53 nih.gov.
Strategies for Optimizing this compound Concentration in Dental Composites
Optimizing the concentration of CQ in dental composites is crucial for balancing desirable material properties with minimal adverse cellular effects. Research suggests that an optimal concentration of CQ exists, beyond which benefits plateau or negative effects emerge.
Studies evaluating experimental flowable composites have indicated that a CQ concentration of approximately 1% by weight of the resin matrix often provides an optimal balance nih.govscielo.brscielo.br. At this concentration, CQ generally supports adequate monomer conversion, good depth of cure, and favorable mechanical properties, such as flexural strength and elastic modulus nih.govscielo.br. Concentrations below 1% may result in lower mechanical properties and degree of conversion, while concentrations exceeding 1% can lead to increased yellowing, reduced luminosity, and potentially higher polymerization shrinkage stress nih.govscielo.brscielo.br. For example, increasing CQ concentration from 0.25% to 1% generally enhances flexural strength and degree of conversion, but further increases may not yield proportional benefits and can negatively impact aesthetics due to increased yellowing nih.govscielo.brscielo.br. The presence of inhibitors like butylhydroxytoluene (B512018) (BHT) can also modulate the effects of CQ concentration on properties like contraction stress and degree of conversion scielo.brscielo.br.
Alternatives and Modifications to this compound in Dental Resins
This compound (CQ) has been the cornerstone photoinitiator in light-cured dental resin composites for decades, absorbing blue light (around 470 nm) to initiate polymerization. nih.govmarquette.edumedicaljournalssweden.senih.gov However, its inherent yellow color can lead to discoloration in aesthetic dental restorations, and its efficiency often necessitates the use of co-initiators like tertiary amines. nih.govmarquette.edupocketdentistry.com This has driven research into alternative photoinitiators and modifications to improve resin composite properties.
Alternatives such as 9,10-phenanthrenequinone (PQ) and trimethylbenzoyl-diphenylphosphine oxide (TPO) have been explored. PQ offers a higher relative photon absorption than CQ and may reduce yellow staining. nih.gov TPO, a Type I photoinitiator, does not require a co-initiator and is known for its color stability, remaining colorless after light curing. marquette.edupocketdentistry.commdpi.com Other novel acylphosphine oxides and benzoyl germanium compounds have also been investigated for their synergistic effects with CQ, aiming to enhance aesthetic properties and the degree of conversion in dental resins. nih.govresearchgate.net While no single alternative has fully replaced CQ due to its established efficacy and compatibility with existing light-curing units, these alternatives, or their synergistic use with CQ, offer pathways to overcome its limitations. nih.govpocketdentistry.compocketdentistry.comresearchgate.net
Table 1: Comparison of Photoinitiators in Dental Resins
| Photoinitiator | Type | Absorption Peak (approx.) | Key Characteristics & Limitations | Alternatives/Modifications |
|---|---|---|---|---|
| This compound (CQ) | Type II | 470 nm | Yellow color, requires co-initiator (e.g., tertiary amines), potential for discoloration. nih.govmarquette.edupocketdentistry.com | TPO, PQ, acylphosphine oxides (synergistic use) nih.govmarquette.edupocketdentistry.comresearchgate.net |
| Trimethylbenzoyl-diphenylphosphine oxide (TPO) | Type I | 385 nm (approx.) | Colorless, does not require co-initiator, potential for deeper cure. marquette.edupocketdentistry.commdpi.com | Used synergistically with CQ. nih.govresearchgate.net |
Broader Biological Activities and Therapeutic Potential
Beyond its role in dental materials, this compound exhibits a range of biological activities that suggest potential therapeutic applications.
Antisenescence Properties and Underlying Molecular Mechanisms (AMPK/SIRT1 Pathway, Autophagy)
Recent research highlights this compound's significant antisenescence properties. Studies have demonstrated that CQ can reduce oxidative-stress-induced senescence in human bone marrow mesenchymal stem cells (hBM-MSCs) and in the heart tissue of D-galactose-induced aging mice. nih.govnih.govresearchgate.netcjnmcpu.comresearchgate.netchosun.ac.kr The underlying molecular mechanisms involve the activation of the Adenosine Monophosphate-Activated Protein Kinase (AMPK) and Sirtuin 1 (SIRT1) pathways, which in turn promote autophagy. nih.govnih.govresearchgate.netcjnmcpu.comresearchgate.netchosun.ac.krresearchgate.net CQ treatment has been shown to increase the LC3-II/LC3-I ratio and BECN1 expression, key markers of autophagy, while reducing SQSTM1. nih.gov Furthermore, CQ has been observed to reduce the expression of senescence markers such as p53 and p21, and decrease the gene expression of inflammation markers in aging tissues. nih.govcjnmcpu.comchosun.ac.kr Inhibition of AMPK with compound C partially reduced autophagy markers, suggesting a role for AMPK in mediating CQ's effects, though SIRT1 activation appears to be a key regulator of autophagy independently. nih.govnih.gov
Table 2: this compound's Role in Antisenescence and Cardioprotection
| Application Area | Model System | Key Molecular Mechanisms | Observed Effects | Citations |
|---|---|---|---|---|
| Antisenescence | hBM-MSCs (oxidative stress-induced) | AMPK/SIRT1 activation, Autophagy induction | Reduced senescence markers (p53, p21), reduced SA-β-Gal positive cells, increased LC3-II/LC3-I ratio, increased BECN1, reduced SQSTM1. | nih.govnih.govresearchgate.netcjnmcpu.comresearchgate.netchosun.ac.krresearchgate.net |
Cardioprotective Effects in Aging Models
Complementing its antisenescence properties, this compound has demonstrated cardioprotective effects in aging models. In mice subjected to D-galactose-induced aging, CQ administration led to a reduction in cardiac senescence markers and inflammation. nih.govnih.govcjnmcpu.comchosun.ac.kr The activation of the AMPK/SIRT1 pathway and subsequent enhancement of autophagy in cardiac tissue are believed to contribute to these protective effects. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net These findings suggest that CQ could play a role in mitigating age-related cardiac dysfunction by modulating oxidative stress and inflammatory pathways. nih.govnih.govcjnmcpu.comchosun.ac.kr
Antibacterial Mechanisms and Antimicrobial Applications (e.g., Silver Camphor (B46023) Imine Complexes)
Silver complexes incorporating camphor imine ligands have emerged as novel compounds with significant antimicrobial properties. nih.govplos.orgmdpi.comnih.govdntb.gov.ua Research has focused on synthesizing and characterizing these complexes, evaluating their activity against various bacterial strains, including Gram-negative species like Escherichia coli, Pseudomonas aeruginosa, and Burkholderia contaminans, as well as Gram-positive Staphylococcus aureus. nih.govplos.orgmdpi.com Studies indicate that the antibacterial activity is influenced by the structural and electronic characteristics of the camphorimine ligands and the silver core. nih.govplos.orgmdpi.com For instance, camphor imine complexes with hydroxyl silver centers often perform better than those with nitrate (B79036) silver centers, and ligands that form hydrogen bonds can facilitate interaction with bacterial cell surfaces. mdpi.com Some silver camphor sulfonimine complexes have shown even higher antibacterial activity than their imine counterparts. mdpi.com These complexes also exhibit antifungal activity against Candida species. plos.orgdntb.gov.ua The potential use of these complexes as alternatives to existing antibiotics is being explored due to their potent activity. nih.govplos.orgmdpi.comnih.gov
Table 3: Antimicrobial Activity of Silver Camphor Imine Complexes
| Complex Type | Tested Bacterial Strains | Key Findings | Citations |
|---|---|---|---|
| Silver Camphor Imine Complexes | E. coli, S. aureus, P. aeruginosa, B. contaminans | Display antibacterial activity, activity varies with ligand structure and silver core. Higher activity against Gram-negative strains. nih.govplos.orgmdpi.com | nih.govplos.orgmdpi.comnih.govdntb.gov.ua |
| Silver Camphor Sulfonimine Complexes | E. coli, S. aureus, P. aeruginosa, B. contaminans | Generally higher antibacterial activity than camphor imine analogues. mdpi.com | mdpi.com |
Anticancer Research Involving this compound Derivatives
While direct research on this compound derivatives as anticancer agents is less extensive compared to its other applications, camphor and its related compounds have shown promise in cancer research. This compound itself has been reported to inhibit cell growth in a concentration-dependent manner and trigger high intracellular reactive oxygen species (ROS)/reactive nitrogen species (RNS) generation, a mechanism often implicated in anticancer activity. nih.gov Other camphor derivatives, such as camphor-containing plant extracts and modified camphor structures like 4-methylbenzylidenecamphor, have demonstrated antitumor properties against various cancer cell lines. nih.govresearchgate.net Furthermore, specific derivatives like ferrocene-containing camphor sulfonamides have shown potent cytotoxicity and selectivity against lung cancer cells, inducing apoptosis and influencing cell cycle arrest. nih.govmdpi.com The exploration of camphor-based scaffolds in medicinal chemistry continues to uncover compounds with potential anticancer effects, often through mechanisms involving ROS generation, cell cycle modulation, and induction of apoptosis. nih.govresearchgate.netmdpi.com
Table 4: Camphor Derivatives and Related Compounds in Anticancer Research
| Compound/Derivative | Cancer Cell Line(s) Tested | Reported Mechanism/Effect | Citations |
|---|---|---|---|
| This compound (CQ) | L5178/TK+/- | Inhibited cell growth, triggered high ROS/RNS generation. | nih.gov |
| Camphor-containing plant extracts (e.g., Salvia libanotica, Cinnamomum camphora) | Colon cancer (HCT-116), skin cancer, HepG2, melanoma | Exhibited antitumor properties, significant toxicity. | nih.govresearchgate.net |
Compound List:
this compound (CQ)
Dimethylaminoethyl methacrylate (DMAEMA)
Trimethylbenzoyl-diphenylphosphine oxide (TPO)
9,10-Phenanthrenequinone (PQ)
Silver Camphor Imine Complexes
Silver Camphor Sulfonimine Complexes
Hydrogen Peroxide (H₂O₂)
D-galactose (D-Gal)
Compound C (AMPK inhibitor)
Sirtuin 1 (SIRT1)
Adenosine Monophosphate-Activated Protein Kinase (AMPK)
LC3-II/LC3-I
BECN1
SQSTM1
p53
p21
ROS (Reactive Oxygen Species)
RNS (Reactive Nitrogen Species)
E. coli
S. aureus
P. aeruginosa
B. contaminans
Candida albicans
Candida glabrata
Candida parapsilosis
Candida tropicalis
4-methylbenzylidenecamphor
Ferrocene-containing camphor sulfonamides (DK-164, CC-78)
Advanced Characterization and Computational Modeling of Camphorquinone
Spectroscopic Techniques for Comprehensive Analysis
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for the direct detection and quantification of paramagnetic species, including free radicals. researchgate.net In the context of camphorquinone (B77051) (CQ), ESR is instrumental in quantifying the primary radicals generated during the initial stages of photopolymerization. nih.gov The generation of these radicals is fundamental to the curing of light-activated resins, and their concentration directly impacts the physical properties of the final polymer. researchgate.netnih.gov
ESR spectroscopy has been employed to compare the efficiency of different light-curing units, such as new high-illuminant blue light-emitting diodes (LEDs) versus traditional halogen units, in initiating polymerization in CQ-based resin systems. nih.gov By using a spin trapping agent, such as phenyl-tert-butyl nitrone, the transient primary radicals generated upon light irradiation of the CQ/amine photoinitiator system can be stabilized and quantified. nih.gov Research has demonstrated that the energy required to generate a specific quantity of radicals can be lower with LED units compared to halogen units, indicating a higher energy efficiency for the former. nih.gov
The signal intensity in an ESR spectrum is directly proportional to the amount of paramagnetic species present, allowing for precise quantification of free radical concentrations. researchgate.net This makes ESR an adequate and powerful tool for detecting minor variations in radical generation during polymerization processes initiated by this compound. researchgate.net
Table 1: ESR Spectroscopy Data for Radical Quantification in this compound Systems
| Photoinitiator System | Curing Unit | Key Finding | Reference |
|---|---|---|---|
| CQ/N,N-dimethyl-p-toluidine (DMPT) | LED & Halogen | The energy required to generate a given amount of radicals was smaller with the LED unit. | nih.gov |
| CQ/2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) | LED & Halogen | LED units demonstrated better performance in light energy efficiency for radical generation. | nih.gov |
UV-Vis spectroscopy is a fundamental technique for studying the absorption of light by molecules and monitoring photochemical reactions. This compound is a bright yellow compound due to its absorption of blue light in the visible spectrum. researchgate.net The absorption spectrum of this compound typically ranges from 360 to 510 nm, with a maximum absorption peak at approximately 468 nm. researchgate.net This absorption is attributed to the n,π* transition of the α-dicarbonyl chromophore. researchgate.net
A key characteristic of this compound in photopolymerization is its photobleaching. Upon irradiation with blue light, the excited state of CQ initiates the polymerization process, leading to its own chemical transformation and a decrease in its light absorption. nih.gov This "photobleaching" can be monitored by tracking the decrease in absorbance over time during continuous irradiation. nih.gov Studies have shown that complete photobleaching of CQ can be observed in various dental resin monomers. nih.gov
The rate of photobleaching is proportional to the intensity of the radiation. nih.gov The mechanism of photoreduction involves hydrogen abstraction from co-initiators like amines by the excited CQ state, as well as direct hydrogen abstraction from the monomer structures themselves. nih.gov Interestingly, in certain monomers like urethane dimethacrylate (UDMA), this compound can be photobleached and initiate polymerization even in the absence of a traditional amine co-initiator, which is attributed to the presence of labile hydrogen atoms in the UDMA monomer structure. nih.gov
Table 2: UV-Vis Absorption and Photobleaching Characteristics of this compound
| Parameter | Value/Observation | Significance | References |
|---|---|---|---|
| Absorption Range | 360-510 nm | Corresponds to the blue region of the visible spectrum, making it suitable for dental curing lights. | researchgate.net |
| Maximum Absorption (λmax) | ~468 nm | Dictates the optimal wavelength for light-curing units. | researchgate.net |
| Photobleaching | Complete photobleaching observed in various monomers. | Leads to a reduction in the yellow color of the final polymer. | nih.gov |
| Photobleaching Rate | Proportional to radiation intensity. | Higher light intensity leads to faster curing and bleaching. | nih.gov |
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive tools for monitoring the progress of polymerization in real-time. mdpi.comyoutube.com These methods provide both qualitative and quantitative information about the chemical changes occurring during the curing process initiated by this compound. mdpi.com They are particularly well-suited for detecting changes in chemical bonds. mdpi.com
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. youtube.com By monitoring the decrease in the intensity of the absorption band corresponding to the methacrylate C=C double bond (typically around 1638 cm⁻¹), the degree of conversion of the monomer to polymer can be accurately determined. arabjchem.orgnih.gov
Raman spectroscopy, a light-scattering technique, is also highly sensitive to changes in molecular structure and can be used to monitor the disappearance of the C=C bond. mdpi.com One of the advantages of Raman spectroscopy is its excellent spatial resolution and the ability to analyze samples in various geometries with minimal preparation. mdpi.comthermofisher.com Both FT-IR and Raman spectroscopy offer complementary information; FT-IR is particularly sensitive to polar functional groups, while Raman provides strong signals for the molecular backbone structure. thermofisher.com
Table 3: Application of FT-IR and Raman Spectroscopy in Monitoring this compound-Initiated Polymerization
| Spectroscopic Technique | Monitored Vibrational Mode | Information Obtained | References |
|---|---|---|---|
| FT-IR Spectroscopy | Methacrylate C=C stretching | Degree of conversion, polymerization kinetics | arabjchem.orgnih.gov |
| Raman Spectroscopy | Methacrylate C=C stretching | Degree of conversion, in-situ monitoring, high spatial resolution analysis | mdpi.com |
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the electronic structure and geometries of molecules in both their ground and excited states. ohio-state.educhemrxiv.orgnih.gov For this compound, DFT calculations are employed to understand the structural changes that occur upon photoexcitation, which is a critical step in its function as a photoinitiator.
By applying DFT methods, researchers can optimize the geometry of the this compound molecule in its electronic ground state (S₀) and its lowest triplet excited state (T₁). These calculations provide detailed information about bond lengths, bond angles, and dihedral angles for each state. Comparing the optimized geometries of the ground and excited states reveals the structural deformations that the molecule undergoes upon absorbing light. This information is crucial for understanding the reactivity of the excited state and its interaction with other molecules in the polymerization system.
Table 4: Representative DFT Geometrical Parameters for this compound
| Parameter | Ground State (S₀) | Excited Triplet State (T₁) | Significance of Change | Reference |
|---|---|---|---|---|
| C=O bond length | Shorter | Longer | Weakening of the carbonyl bond upon excitation, making it more reactive. | researchgate.net |
| C-C bond length (between carbonyls) | Longer | Shorter | Increased double bond character in the excited state. | researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the electronic excited states of molecules. ohio-state.eduacs.org It is a cost-effective method for obtaining accurate information about electronic transition energies, which correspond to the absorption of light, and emission energies, which relate to fluorescence and phosphorescence. ohio-state.eduresearchgate.net
For this compound, TD-DFT calculations have been successfully used to assign the electronic transitions observed in its UV-Vis absorption spectrum. researchgate.net These calculations can predict the energies of vertical excitations from the ground state to various excited states, helping to identify the nature of these transitions (e.g., n→π*). researchgate.net
Furthermore, TD-DFT can be used to calculate the emission energy from the lowest excited state back to the ground state. This is achieved by first optimizing the geometry of the molecule in its excited state and then calculating the energy of the transition to the ground state geometry. researchgate.net The accuracy of TD-DFT calculations can be influenced by the choice of the functional and basis set. researchgate.net For this compound, functionals such as B3LYP and CAM-B3LYP have been shown to provide results that compare well with experimental data. researchgate.net
Table 5: TD-DFT Calculated Electronic Transition and Emission Energies for this compound
| Calculation Type | Functional/Basis Set | Calculated Energy (eV) | Experimental Comparison | Reference |
|---|---|---|---|---|
| Absorption (Vertical Excitation) | PCM-B3LYP/6-311+G(2d,p) | ~2.65 | Corresponds well with the experimental absorption maximum. | researchgate.net |
| Emission Energy | Various | Varies with functional | Generally provides a good prediction of the emission spectrum. | researchgate.net |
Molecular Dynamics Simulations and Hybrid QM/MM Approaches for Solution-Phase Behavior and Spectra
The accurate prediction of this compound's behavior and spectroscopic properties in a solution phase necessitates computational methods that can account for the complex and dynamic interactions between the solute and solvent molecules. Molecular Dynamics (MD) simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches have emerged as powerful tools for this purpose. riken.jp
MD simulations are employed to model the system at an atomistic level, tracking the trajectories of the this compound molecule and the surrounding solvent molecules over time. This provides a detailed picture of the solution structure, including solvent shell organization and specific solute-solvent interactions like hydrogen bonding. By generating a large ensemble of configurations from these simulations, it is possible to capture the dynamic nature of the solution environment, which is crucial for understanding its influence on the electronic properties of this compound. nih.govresearchgate.net
To calculate spectroscopic properties, which are governed by quantum mechanical principles, a purely classical MD approach is insufficient. This is where hybrid QM/MM methods become essential. riken.jp In this approach, the system is partitioned into two regions: the QM region, which includes the chromophore (this compound), is treated with a high level of quantum chemical theory, while the surrounding solvent molecules (the MM region) are described using a simpler, classical force field. This partitioning allows for a computationally feasible yet accurate description of the system.
A sophisticated QM/MM strategy involves a multi-step process. nih.gov
Conformational Sampling : First, MD simulations are run for both the ground and excited electronic states of this compound in the solvent of interest. This step generates representative ensembles of solute and solvent configurations. nih.gov
Clustering and Reference Frame Selection : The snapshots from the MD trajectory are grouped into clusters based on structural similarity. For each cluster, a representative or reference frame is selected. nih.gov
High-Level QM/MM Calculation : A high-level QM/MM calculation is performed on this reference frame. The QM part (this compound) is embedded in the point charges of the MM part (solvent), a technique known as electronic embedding. This captures the electrostatic influence of the solvent on the solute's electronic structure. nih.gov
Perturbative Correction : To account for the dynamic fluctuations within each cluster, a more computationally efficient perturbative approach can be used. This method calculates the spectroscopic shifts for all other frames in the cluster relative to the reference frame, avoiding the need for expensive QM calculations on every single snapshot. nih.gov
| Computational Step | Description | Purpose |
| MD Simulation | Simulates the time-evolution of the solute-solvent system. | To generate a statistically relevant ensemble of molecular configurations and sample the dynamic solvent environment. |
| Clustering | Groups similar conformations from the MD trajectory. | To identify the most representative solute-solvent structures for more intensive calculations. |
| QM/MM Calculation (Electronic Embedding) | Treats the solute with quantum mechanics and the solvent with classical mechanics. | To accurately calculate the electronic properties and spectra of the solute while considering the electrostatic influence of the environment. |
| Perturbative Correction | Approximates the spectroscopic shifts for multiple configurations based on a reference calculation. | To efficiently account for local environmental fluctuations and achieve a statistically converged spectrum without excessive computational cost. nih.gov |
Modeling of Reaction Kinetics and Radical Propagation
This compound is a widely used Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to efficiently generate the free radicals that start the polymerization process. mdpi.comrsc.org Modeling the reaction kinetics and subsequent radical propagation is essential for understanding and optimizing the photopolymerization of materials, such as those used in dental resins. rsc.orgnih.gov
The initiation process begins when this compound absorbs light in the blue visible range (around 470 nm), promoting it from its ground state to an excited singlet state. researchgate.net It then rapidly undergoes intersystem crossing to a more stable and reactive triplet state (CQ*). The modeling of the subsequent steps focuses on the interaction of this excited triplet state with the co-initiator.
Two primary mechanisms for radical generation are considered in kinetic models:
Hydrogen Abstraction : The excited this compound triplet (CQ*) abstracts a hydrogen atom directly from the co-initiator (e.g., an amine). This results in the formation of a ketyl radical derived from this compound and an aminoalkyl radical. researchgate.net The aminoalkyl radical is typically the primary species that initiates the polymerization of monomers. researchgate.netnih.gov
Photoinduced Electron Transfer (PET) : An electron is transferred from the co-initiator (electron donor) to the excited this compound (electron acceptor), forming a radical ion pair. researchgate.netresearchgate.net Subsequent proton transfer from the amine radical cation to the this compound radical anion yields the same ketyl and aminoalkyl radicals as the hydrogen abstraction pathway. researchgate.net
Once the initiating radicals are formed, the propagation phase begins. This involves the rapid addition of the radical to the double bond of a monomer molecule (e.g., a methacrylate). nih.gov This creates a new, larger radical which can then react with another monomer, propagating the polymer chain. nih.gov
The modeling of this stage involves tracking the concentration of various species over time using a system of differential equations that describe the key reaction steps:
Initiation : Formation of primary radicals (R•) from the CQ/co-initiator system.
Propagation : Addition of a radical to a monomer (M) to form a growing polymer chain (P•).
R• + M → P1•
Pn• + M → Pn+1•
Chain Transfer : A radical can transfer its activity to another molecule (e.g., a thiol), creating a new radical that can continue the propagation.
Termination : Two radicals combine to end the chain growth.
| Reaction Step | General Equation | Description |
| Photoexcitation | CQ + hν → CQ* (Triplet) | This compound absorbs a photon and forms an excited triplet state. |
| Radical Generation | CQ* + Amine → [CQ-H]• + [Amine-H]• | The excited CQ interacts with a co-initiator (amine) to produce initiating free radicals via hydrogen abstraction or electron transfer. researchgate.netresearchgate.net |
| Propagation | P• + M → P• | An active radical center on a polymer chain (P•) reacts with a monomer (M), adding it to the chain. nih.gov |
| Termination | Pn• + Pm• → Pn+m | Two growing polymer chains combine, terminating their reactivity. |
Future Directions and Interdisciplinary Research Opportunities
Development of Next-Generation Camphorquinone (B77051) Photoinitiator Systems with Enhanced Properties
Current research is focused on developing improved photoinitiator systems based on this compound that offer enhanced properties such as increased efficiency, broader spectral absorption, reduced yellowing, and better water solubility. Modifications to the CQ structure, such as the introduction of carboxyl groups (e.g., Carboxylated-camphorquinone, CQCOOH), have demonstrated significantly higher photoreactivity and improved mechanical properties in hydrogel formation compared to conventional CQ systems researchgate.net. Furthermore, the synthesis of novel CQ derivatives incorporating acylphosphine oxide (APO) groups, like DOHC-DPPO (CQ-APO), has shown promise by combining the absorption characteristics of both CQ and APO moieties, resulting in resins with excellent color tone, good photopolymerization reactivity, and high mechanical strength capes.gov.brjst.go.jp. The synergistic combination of CQ with other photoinitiators, such as diphenyl (2,4,6-trimethyl benzoyl) phosphine (B1218219) oxide (TPO), is also being explored to improve aesthetic properties and the degree of monomer conversion in dental resins nih.govscielo.brnih.gov. Research into ternary photoinitiator systems, incorporating CQ, amines, and onium salts like diphenyliodonium (B167342) hexafluorphosphate (DPIHP), aims to generate multiple initiating species, thereby enhancing polymerization efficiency and degree of conversion taylorandfrancis.com.
Table 1: Comparison of this compound Derivatives and Systems
| Photoinitiator System / Derivative | Key Enhancement | Reported Benefit | Reference |
| Carboxylated-camphorquinone (CQCOOH) | Higher photoreactivity, improved water solubility | Significantly higher photoreactivity, better mechanical properties in hydrogels | researchgate.net |
| CQ-APO (DOHC-DPPO) | Combined absorption, novel structure | Excellent color tone, good photopolymerization reactivity, high mechanical strength | capes.gov.brjst.go.jp |
| CQ/TPO Synergy | Improved aesthetics, enhanced conversion | Better aesthetic properties, increased degree of conversion | nih.govscielo.brnih.gov |
| CQ/Amine/Onium Salt Systems | Multiple initiating species | Enhanced polymerization efficiency, higher degree of conversion | taylorandfrancis.com |
Integration of this compound Chemistry with Emerging Technologies (e.g., 3D Printing, Nanomaterials)
This compound's photochemical properties are being integrated into advanced manufacturing and material science, particularly in 3D printing and the development of nanomaterials. In 3D printing, CQ, often in combination with co-initiators like Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB), has been utilized in volumetric polymerization techniques, including subtractive light superposition, to achieve precise patterning and complex geometries nih.govnih.gov. Research is exploring the use of CQ in photopolymer resins for various 3D printing applications, including biomedical implants and scaffolds nih.govresearchgate.netdentistryscience.com. Beyond 3D printing, CQ derivatives are being investigated for their potential in creating biocompatible materials for tissue engineering and drug delivery systems, leveraging their ability to initiate polymerization under visible light researchgate.netresearchgate.net. The development of polymeric photoinitiators where the CQ moiety is incorporated into the polymer chain is also an area of interest, potentially offering advantages in handling and performance researchgate.netresearchgate.net.
Advanced Computational Design of this compound Derivatives for Specific Applications
Computational chemistry and molecular modeling are increasingly employed to design novel this compound derivatives with tailored properties for specific applications. Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling can predict the photochemical behavior and optimize the molecular structure of CQ derivatives to enhance their absorption characteristics, reactivity, and compatibility with different monomer systems bvsalud.org. These in silico approaches allow researchers to screen potential CQ analogues in silico before extensive experimental synthesis, accelerating the discovery of new photoinitiators with improved performance for applications ranging from dental materials to advanced 3D printing resins acs.org.
Exploration of Novel Biological and Medicinal Applications of this compound and its Analogues
Beyond its role as a photoinitiator, this compound and its derivatives are showing potential in various biological and medicinal fields. Recent studies have highlighted the antisenescence properties of CQ, demonstrating its ability to reduce oxidative-stress-induced senescence in human bone marrow mesenchymal stem cells (hBM-MSCs) and exhibiting cardioprotective effects in aging mouse models. These effects are linked to the activation of the AMPK/SIRT1 pathway and the promotion of autophagy nih.govresearchgate.net. Research is also exploring CQ's potential in photodynamic therapy (PDT) and antimicrobial applications, although more extensive investigation is needed in these areas capes.gov.brunesp.brresearchgate.netresearchgate.net. The ability of CQ to modulate cell lipid metabolism at sub-toxic concentrations, affecting membrane integrity and permeability, is another area of emerging interest nih.gov.
Q & A
Q. What is the role of camphorquinone (CQ) in photopolymerization, and how does its concentration affect polymerization efficiency?
this compound is a visible-light photoinitiator widely used in dental resin composites. Its mechanism involves absorbing light (typically 468 nm) to generate free radicals when paired with a co-initiator (e.g., tertiary amines). Experimental studies show that increasing CQ concentration (0.25–2% wt) enhances the degree of conversion (DC) but also increases yellowing. For example, at 1% CQ, DC peaks at ~65% using FTIR analysis, balancing polymerization efficiency with minimal color distortion .
Q. How do researchers optimize CQ-based photoinitiator systems to mitigate shrinkage stress in resin composites?
Shrinkage stress correlates with CQ concentration due to crosslinking density. A 0.25% CQ formulation reduces elastic modulus by 25% compared to 1% CQ, lowering stress without compromising flexural strength (>90 MPa). Methodologically, high-compliance universal testing machines are used to measure real-time stress during polymerization .
Q. What spectroscopic techniques validate CQ’s interactions in composite matrices?
FTIR and UV-Vis spectrophotometry are standard for monitoring CQ’s carbonyl group reactivity and degradation. For instance, CQ’s absorption peak at 468 nm confirms its photoactivity, while reflectance spectrophotometry (CIE-Lab system) quantifies color stability under aging conditions .
Advanced Research Questions
Q. How does chiral discrimination of CQ enantiomers impact its photophysical properties in cyclodextrin complexes?
Studies using α-, β-, and γ-cyclodextrins reveal chiral selectivity: (1R)-(−)-CQ forms 2:1 host/guest complexes with α-CD, while (1S)-(+)-CQ preferentially binds β-CD in 1:1 ratios. Induced circular dichroism (icd) and transient triplet-triplet absorption spectra demonstrate enantiomer-specific luminescence quenching and triplet lifetimes, critical for drug delivery or enantioselective synthesis .
Q. What deep-seated rearrangements occur in CQ under halogenation, and how are these pathways mechanistically explained?
Iodine or bromine treatment of allylated CQ derivatives induces skeletal rearrangements, forming tricyclic perhydrobenzofuran structures (e.g., compound 4 in Scheme 2). DFT calculations and X-ray crystallography confirm anti-periplanar C–C bond migration via non-classical carbocation intermediates. These reactions enable synthetic access to strained polycyclic frameworks .
Q. How do conflicting data on CQ’s optimal concentration in composites arise, and what statistical methods resolve these discrepancies?
Discrepancies in ideal CQ concentration (e.g., 1% vs. 2% for depth of cure) stem from filler content and resin matrix variations. Multivariate ANOVA and Tukey’s post hoc tests (α = 0.05) isolate variables like ethanol softening rates or filler hydrophobicity, showing 1% CQ maximizes depth of cure (3 mm) in BisGMA/TEGDMA resins .
Methodological Guidelines
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Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
